

physical and chemical properties of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

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Compound of Interest

Compound Name: 2-((4-Aminopentyl)
(ethyl)amino)ethanol

Cat. No.: B151410

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An In-depth Technical Guide to 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine. This diamine is a known metabolite of the anti-malarial and autoimmune disease-modifying drug Chloroquine and a key synthetic intermediate in the production of Hydroxychloroquine.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, medicinal chemistry, and analytical sciences. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and a visualization of the signaling pathway associated with its parent compound, Hydroxychloroquine.

Physicochemical Properties

5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine is a chiral compound typically supplied as a racemic mixture. It is a colorless to light yellow, clear liquid under standard conditions.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

Property	Value	Source(s)
CAS Number	69559-11-1	[5]
Molecular Formula	C ₉ H ₂₂ N ₂ O	[2]
Molecular Weight	174.28 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[3][4]
Boiling Point	263.6 °C at 760 mmHg	[6]
Density	0.930 - 0.940 g/cm ³	[3]
Refractive Index (n _D ²⁰)	1.4703	[3]
Purity	Typically ≥95-99%	[2][4]
Synonyms	2-((4-Aminopentyl)(ethyl)amino)ethanol, Hydroxynovoldiamine	[7]

Note on Solubility and pKa: While specific quantitative data for solubility in various solvents and experimentally determined pKa values are not readily available in the literature, its structure as a diamine suggests it is likely soluble in water and polar organic solvents like methanol and ethanol. The presence of two amine groups indicates it will have two basic pKa values, which can be estimated using computational models to be in the range of 9-11 for the tertiary amine and 10-11 for the primary amine, typical for such functional groups.[8]

Note on Spectral Data: Specific, publicly available experimental spectral data (NMR, HPLC, Mass Spectrometry) for this compound is limited. However, commercial suppliers often provide this data upon request with a purchase.[6] For reference, the mass spectrum of a structurally similar compound, 2-Amino-5-diethylaminopentane, is available and can provide some insight into fragmentation patterns.[9]

Synthesis of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

The synthesis of this diamine can be achieved through several routes. Two prominent methods are the classical multi-step synthesis and a more modern one-pot reductive amination approach.

Classical Multi-Step Synthesis

This traditional pathway involves the initial formation of the keto-amine intermediate, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone, followed by reductive amination.[\[10\]](#)

Experimental Protocol:

Step 1: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-chloro-4-pentanone (1.0 eq), N-ethyl-N-2-hydroxyethylamine (1.5 eq), and sodium chloride (1.2 eq) in xylene.[\[11\]](#)
- **Heating:** Heat the reaction mixture on a steam bath with stirring for 2 hours, followed by refluxing for an additional 3 hours.[\[11\]](#)
- **Work-up:** After cooling, the reaction mixture is filtered to remove inorganic salts. The filter cake is washed with xylene.
- **Purification:** The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by fractional distillation to yield 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone.[\[11\]](#)

Step 2: Reductive Amination to Yield 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

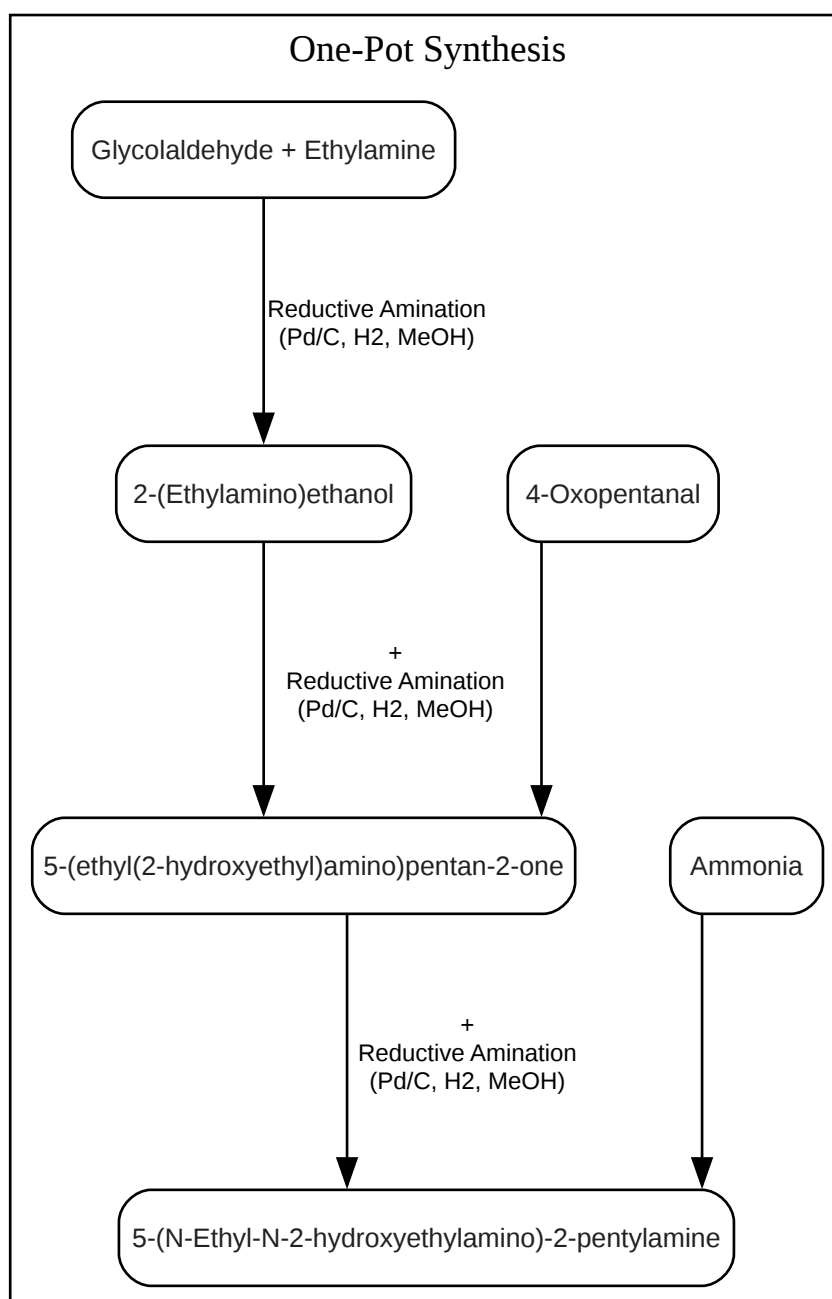
- **Reaction Setup:** The 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone (1.0 eq) is dissolved in methanolic ammonia in a high-pressure reactor.[\[10\]](#)
- **Catalyst Addition:** A catalytic amount of Raney Nickel (e.g., 5% w/w) is added to the solution.[\[10\]](#)

- Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 15-20 kg/cm². The reaction mixture is heated to 40-80 °C with vigorous stirring for 4-5 hours.[\[10\]](#)
- Work-up: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.
- Purification: The methanol is removed from the filtrate by distillation under atmospheric pressure. The crude product can be further purified by vacuum distillation to afford 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine.[\[10\]](#)

One-Pot Consecutive Reductive Amination

A greener and more efficient synthesis has been developed, employing a one-pot, three-step reductive amination sequence. This method avoids the isolation of intermediates, thereby reducing waste and improving overall yield.[\[1\]](#)

Experimental Workflow Diagram:



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Caption: One-pot synthesis workflow.

Experimental Protocol (Conceptual Outline):

This process involves the sequential addition of reactants to a single reaction vessel containing a palladium on carbon (Pd/C) catalyst in methanol under a hydrogen atmosphere. The key

transformations are:

- Step 1: Reductive amination of glycolaldehyde with ethylamine to form 2-(ethylamino)ethanol.
- Step 2: Reductive amination of the in-situ generated 2-(ethylamino)ethanol with 4-oxopentanal to produce 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.
- Step 3: Reductive amination of the resulting keto-amine with ammonia to yield the final product, 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine.[1]

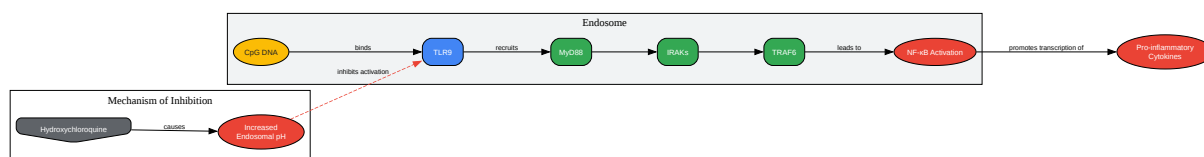
This one-pot method has been shown to achieve an overall yield of up to 70%.[1]

Biological Context and Associated Signaling Pathway

5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine is a crucial intermediate in the synthesis of Hydroxychloroquine, a widely used drug for the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. The biological activity of Hydroxychloroquine is primarily attributed to its ability to accumulate in acidic intracellular compartments such as endosomes and lysosomes. This accumulation leads to an increase in the pH of these organelles, which in turn interferes with several cellular processes.

One of the key mechanisms of action of Hydroxychloroquine is the inhibition of Toll-like receptor (TLR) signaling, particularly the endosomal TLRs 7 and 9. These receptors are involved in the recognition of nucleic acids and play a critical role in the innate immune response. By increasing the endosomal pH, Hydroxychloroquine inhibits the proper processing and activation of these TLRs, leading to a dampening of the downstream inflammatory cascade.

Signaling Pathway Diagram: Inhibition of TLR9 Signaling by Hydroxychloroquine



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Caption: Inhibition of TLR9 signaling by Hydroxychloroquine.

Conclusion

5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine is a compound of significant interest due to its role as a key intermediate in the synthesis of Hydroxychloroquine. This guide has provided a detailed summary of its physicochemical properties, comprehensive experimental protocols for its synthesis, and an overview of the biological context through the mechanism of action of its parent drug. The information presented herein is intended to support further research and development in medicinal chemistry and related fields. Future work should focus on obtaining and publishing detailed experimental data on the solubility, pKa, and spectral characteristics of this important molecule to further enhance its utility for the scientific community.

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